![molecular formula C8H12O B1659881 Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- CAS No. 68752-16-9](/img/structure/B1659881.png)
Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-
Overview
Description
“Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-” is a chemical compound with the molecular formula C8H12O . It is also known by other names such as “Ketone, methyl 2-methyl-1-cyclopenten-1-yl”, “1-Acetyl-2-methylcyclopentene”, “1-Acetyl-2-methyl-1-cyclopentene”, and "1-Acetyl-2-methyl-2-cyclopentene" .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-” can be represented by the InChI string: "InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h3-5H2,1-2H3" . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound “Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-” has a molecular weight of 124.18 . It has a density of 0.9542 g/cm3 . The boiling point of this compound is reported to be 189 °C .Scientific Research Applications
Photochemistry and Crystal Structures :
- Fu, Scheffer, Trotter, and Yang (1998) studied the photochemistry and crystal structures of four α-adamantylacetophenones, including compounds similar to Ethanone, 1-(1-methyl-2-cyclopenten-1-yl). Their findings contribute to understanding the conformations and reactivity of such molecules, which can be relevant for applications in photochemistry and material sciences (Fu, Scheffer, Trotter, & Yang, 1998).
Synthesis and Characterization in Organometallic Chemistry :
- Sun et al. (2007) synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone for preparing a series of metal complexes. These complexes exhibited catalytic activities for ethylene reactivity, indicating potential applications in catalysis and organometallic chemistry (Sun et al., 2007).
Inhibitory Activity Against Cholinesterase Enzymes :
- Mehdi et al. (2013) explored the cholinesterase inhibitory activity of a compound structurally related to Ethanone, 1-(1-methyl-2-cyclopenten-1-yl). This compound showed notable inhibitory activity against butyrylcholinesterase, suggesting potential applications in the treatment of neurological disorders like Alzheimer's disease (Mehdi et al., 2013).
Anticandidal Activity and Cytotoxicity Studies :
- Kaplancıklı et al. (2014) synthesized tetrazole derivatives, including 1-(phenyl)ethanone derivatives, which displayed potent anticandidal agents with weak cytotoxicities. This indicates possible applications in developing new anticandidal drugs (Kaplancıklı et al., 2014).
Vibrational and UV/Vis Spectroscopic Analysis :
- Rao et al. (2018) conducted a vibrational and electronic properties study of a compound closely related to Ethanone, 1-(1-methyl-2-cyclopenten-1-yl), using density functional theory. This research is significant for understanding the molecular properties and potential applications in spectroscopy and molecular electronics (Rao et al., 2018).
properties
IUPAC Name |
1-(1-methylcyclopent-2-en-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7(9)8(2)5-3-4-6-8/h3,5H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZVAYGKXSYCSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339582 | |
Record name | Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- | |
CAS RN |
68752-16-9 | |
Record name | Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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